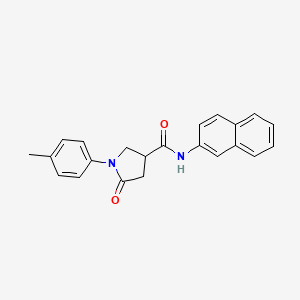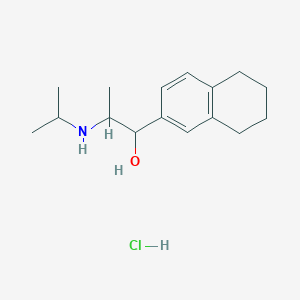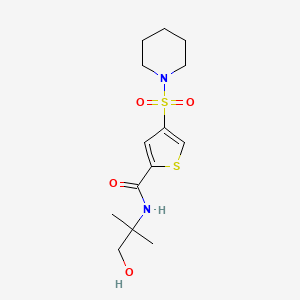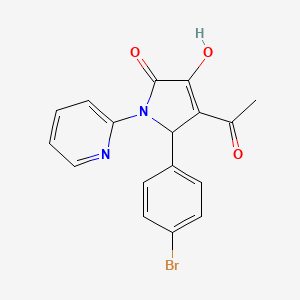![molecular formula C14H13ClN2OS B4888595 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4888595.png)
3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide
Vue d'ensemble
Description
3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound is known to exhibit promising results in the treatment of various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and inflammation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide exhibits potent anti-tumor, anti-inflammatory, and analgesic properties. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has also been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and mediators.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide exhibits several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. Additionally, the compound exhibits potent pharmacological properties, making it an attractive candidate for drug development. However, the compound also exhibits certain limitations. The mechanism of action of the compound is not fully understood, and further studies are required to elucidate its pharmacological properties fully.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide. One potential direction is the development of the compound as a potential anti-cancer drug. Studies have shown that the compound exhibits potent anti-tumor activity, and further studies are required to determine its efficacy in vivo. Additionally, the compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain. Further studies are required to determine the full extent of the compound's pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
3-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide has been extensively studied for its potential pharmacological properties. The compound has shown promising results in the treatment of various diseases, including cancer and inflammatory disorders. Studies have shown that the compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, the compound has also been shown to exhibit anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
3-chloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-5-3-4-11(10-12)14(18)17-8-9-19-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVISWWUBIKGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)

![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)

![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)

![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B4888598.png)